4-Bromocyclohexane-1-carboxylic acid
Description
4-Bromocyclohexane-1-carboxylic acid (molecular formula: C₇H₁₁BrO₂) is a halogenated cyclohexane derivative featuring a bromine atom at the 4-position and a carboxylic acid group at the 1-position of the cyclohexane ring . Its structure is defined by the SMILES notation C1CC(CCC1C(=O)O)Br and InChIKey MLEASHATKJSLCC-UHFFFAOYSA-N, confirming the substituents' positions and stereochemistry. Its carboxylic acid group enhances polarity, influencing solubility in polar solvents and enabling participation in acid-base chemistry or esterification reactions.
Properties
IUPAC Name |
4-bromocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEASHATKJSLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-96-6 | |
| Record name | 4-bromocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromocyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of cyclohexane-1-carboxylic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or phosphorus tribromide (PBr3) to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the large-scale bromination of cyclohexane-1-carboxylic acid using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed:
Substitution: Formation of cyclohexane-1-carboxylic acid derivatives with different substituents.
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of cyclohexanol derivatives.
Scientific Research Applications
4-Bromocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
4-Phenyl-1-cyclohexene-1-carboxylic acid
- Acidity : The carboxylic acid group retains similar acidity (pKa ~4-5), but the phenyl group may slightly enhance acidity via resonance effects.
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate
cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid
4-Hydroxycyclohexane-1-carboxylic acid
3-(4-Bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one
- Multifunctional Structure: The ketone and acetyl groups enable diverse reactivity (e.g., enolate formation), while the cyclohexenone core facilitates cycloaddition reactions .
Biological Activity
4-Bromocyclohexane-1-carboxylic acid (C7H11BrO2) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activities, synthesis methods, and potential applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with a bromine atom at the fourth carbon and a carboxylic acid group at the first carbon. This unique structure confers specific chemical properties that are pivotal for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C7H11BrO2 |
| Molecular Weight | 207.06 g/mol |
| Functional Groups | Carboxylic acid, Bromine |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics. The presence of the carboxylic acid group is often associated with enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation .
- Enzyme Interaction : The bromine substituent can influence the compound's interaction with biological targets, potentially enhancing its efficacy as a therapeutic agent. For example, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Bromination of Cyclohexane-1-carboxylic Acid : This method involves the electrophilic substitution of bromine into the cyclohexane ring.
- Carboxylation Reactions : Utilizing lithium enolates derived from cyclohexane derivatives to introduce the carboxylic acid functionality .
Study 1: Antimicrobial Activity
A study conducted on various derivatives of cyclohexane carboxylic acids found that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Study 2: Anti-inflammatory Mechanisms
Research published in a pharmacological journal indicated that this compound could inhibit the production of pro-inflammatory cytokines in vitro. This effect was linked to its interaction with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory responses .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other halogenated cyclohexane derivatives:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Cyclohexane-1-carboxylic acid | No halogen substituent | Limited antimicrobial activity |
| 4-Chlorocyclohexane-1-carboxylic acid | Chlorine instead of bromine | Moderate antimicrobial properties |
| 4-Fluorocyclohexane-1-carboxylic acid | Fluorine substituent | Enhanced reactivity but varied biological effects |
Q & A
Q. What synthetic routes are available for preparing 4-Bromocyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Bromination of cyclohexane carboxylic acid derivatives typically involves electrophilic substitution or radical pathways. For example, bromination of phenylacetic acid analogs (e.g., 4-Bromophenylacetic acid) uses bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination . Reaction temperature and solvent polarity are critical: lower temperatures (0–25°C) and polar solvents (e.g., DCM) improve regioselectivity. Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity. Yield optimization requires monitoring intermediates by TLC or HPLC .
Q. What safety precautions are necessary when handling brominated cyclohexane derivatives in laboratory settings?
- Methodological Answer : Brominated compounds like this compound require strict safety protocols. Use fume hoods to prevent inhalation, and wear nitrile gloves and lab coats to avoid skin contact. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately . Store the compound in a cool, dry place away from oxidizers. Emergency spill protocols include neutralization with sodium bicarbonate and disposal via hazardous waste channels .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., bromine position) via coupling patterns and chemical shifts. For cyclohexane derivatives, axial-equatorial proton splitting patterns resolve stereochemical ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap Elite) identifies molecular ions (e.g., [M+H]) and bromine isotope patterns (1:1 ratio for Br and Br) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for brominated cyclohexane carboxylic acids?
- Methodological Answer : Discrepancies in NMR or MS data may arise from stereoisomerism or solvent effects. For example, axial vs. equatorial bromine substituents alter H NMR coupling constants (e.g., Hz for axial-axial protons). Use computational tools (e.g., ACD/Labs NMR predictor) to simulate spectra and compare with experimental data . Cross-validate findings with X-ray crystallography if single crystals are obtainable .
Q. What role does the bromine substituent play in the biological activity of cyclohexane carboxylic acid derivatives?
- Methodological Answer : Bromine enhances lipophilicity and steric bulk, influencing binding to biological targets. In GABA uptake inhibition studies, brominated cyclohexane derivatives showed increased affinity due to halogen bonding with transporter proteins. Assays using H-labeled substrates (e.g., H-GABA) in HEK-293 cells quantify uptake inhibition. IC values are derived from dose-response curves fitted via GraphPad Prism .
Q. How can computational chemistry methods predict the reactivity and interaction of this compound with biological targets?
- Methodological Answer :
- Homology Modeling : Build 3D structures using software like MOE or Rosetta, referencing crystallographic data from related proteins (e.g., hBGT1 in GABA transporters) .
- Molecular Docking : Tools like GOLD 5.2.2 simulate ligand-receptor interactions. Flexible side-chain docking identifies key residues (e.g., Tyr140 in hBGT1) that stabilize bromine-mediated binding .
- MD Simulations : Assess binding stability under physiological conditions (e.g., 310 K, 1 atm) using AMBER or GROMACS. Calculate binding free energies via MM-PBSA .
Data Contradiction Analysis
- Example : Conflicting reports on bromine’s electronic effects in carboxylate reactivity.
- Resolution : Perform Hammett studies using para-substituted analogs. Compare reaction rates (e.g., ester hydrolysis) to determine if bromine acts as an electron-withdrawing group (σ = +0.23) .
Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
